

An In-depth Technical Guide to (R)-Methyl 3-hydroxybutanoate

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Compound of Interest

Compound Name: (R)-Methyl 3-hydroxybutanoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(R)-Methyl 3-hydroxybutanoate**, a key chiral building block in organic synthesis. The document details its chemical identity, physicochemical properties, prominent synthetic methodologies with experimental protocols, and significant applications in research and pharmaceutical development.

Chemical Identity and Structure

(R)-Methyl 3-hydroxybutanoate is the (R)-enantiomer of methyl 3-hydroxybutyrate.^{[1][2]} Its specific stereochemistry is crucial for its role as a chiral intermediate in the synthesis of complex, biologically active molecules.^[3]

- CAS Number: 3976-69-0^{[4][5][6][7]}
- Chemical Structure:
 - Molecular Formula: C₅H₁₀O₃^{[2][3][4][6][8]}
 - Molecular Weight: 118.13 g/mol ^{[3][4][6][7]}
 - SMILES: C--INVALID-LINK--CC(OC)=O^{[2][4][7]}
 - InChI Key: LDLDJEA VRNAEBW-SCSAIBSYSA-N^[7]

Table 1: Chemical Identifiers for **(R)-Methyl 3-hydroxybutanoate**

Identifier	Value	Reference
IUPAC Name	methyl (3R)-3-hydroxybutanoate	[7]
CAS Number	3976-69-0	[4][5][6]
Synonyms	Methyl (R)-(-)-3-hydroxybutyrate, (-)-(3R)-3-Hydroxybutanoic acid methyl ester, Methyl (R)-(-)-3-hydroxybutyrate	[4][9]
Molecular Formula	C ₅ H ₁₀ O ₃	[3][4][8]
Molecular Weight	118.13 g/mol	[3][4][6]
SMILES	C--INVALID-LINK--CC(OC)=O	[2][4][7]
InChI	InChI=1S/C5H10O3/c1-4(6)3-5(7)8-2/h4,6H,3H2,1-2H3/t4-/m1/s1	
InChIKey	LDLDJEAVRNAEBW-SCSAIBSYSA-N	[7]

Table 2: Physicochemical Properties of **(R)-Methyl 3-hydroxybutanoate**

Property	Value	Reference
Appearance	Colorless and transparent liquid/oil	[1][2][10]
Purity	≥98% to 99.98%	[1][4][6]
Boiling Point	56-58 °C at 11 mmHg; 61–62 °C at 18 mm	[10][11]
Density	1.055 g/mL at 20 °C	[5][10]
Refractive Index	n ₂₀ /D 1.421	[5][10]
Optical Activity	[α] ₂₀ /D –19.5° (neat); [α] _D /RT –47.6° (c 1.0, CHCl ₃)	[11]
Solubility	Soluble in organic solvents like ethanol and ether; insoluble or slightly soluble in water	[1][2][10]
Storage Temperature	2-8°C or -20°C	[2][10]

Synthesis and Experimental Protocols

(R)-Methyl 3-hydroxybutanoate can be synthesized through several key methods. The most prominent are the degradation of a natural biopolymer and the asymmetric hydrogenation of a prochiral ketone.

Synthesis from Poly-[(R)-3-hydroxybutyric acid] (PHB)

This method involves the acid-catalyzed methanolysis of the biopolymer PHB, which is produced by fermentation.[11][12]

- Materials: Poly-[(R)-3-hydroxybutyric acid] (PHB), 1,2-dichloroethane, concentrated sulfuric acid, methanol, half-saturated brine, chloroform, saturated sodium bicarbonate solution.
- Procedure:
 - A flask is charged with 50 g of PHB and 500 mL of 1,2-dichloroethane and heated at reflux for 1 hour.[12]

- A solution of 10 mL of concentrated sulfuric acid in 200 mL of absolute methanol is added, and the mixture is heated at reflux for 3 days until it becomes homogeneous.[12]
- After cooling to room temperature, 100 mL of half-saturated brine is added, and the mixture is stirred for 10 minutes.[12]
- The layers are separated, and the aqueous layer is extracted three times with 200 mL portions of chloroform.[12]
- The combined organic layers are washed sequentially with 100 mL of brine, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.[12]
- The crude product is distilled under reduced pressure to yield pure (R)-(-)-methyl 3-hydroxybutanoate.[11] A typical yield is around 70%.[11]

Asymmetric Hydrogenation of Methyl 3-oxobutanoate

This is a highly efficient chemical method that utilizes a chiral catalyst to produce the desired enantiomer with high optical purity.[13] The use of a Ruthenium-BINAP complex is a hallmark of this approach.[13]

- Catalyst Preparation: A (R)-BINAP-Ru(II) complex is prepared and used as the hydrogenation catalyst.[13]
- Hydrogenation Procedure:
 - A dry Schlenk tube is charged with methyl 3-oxobutanoate (50.0 g, 0.431 mol) and methanol (50 mL).[13]
 - The solution is degassed, and the pre-prepared (R)-BINAP-Ru(II) catalyst is added under an argon atmosphere.
 - The mixture is subjected to hydrogen pressure and stirred until the reaction is complete.
 - The solvent is removed using a rotary evaporator.[13]
 - The resulting residue is distilled to give (R)-(-)-methyl 3-hydroxybutanoate in high chemical (92–96%) and optical (97–98% ee) yields.[13]

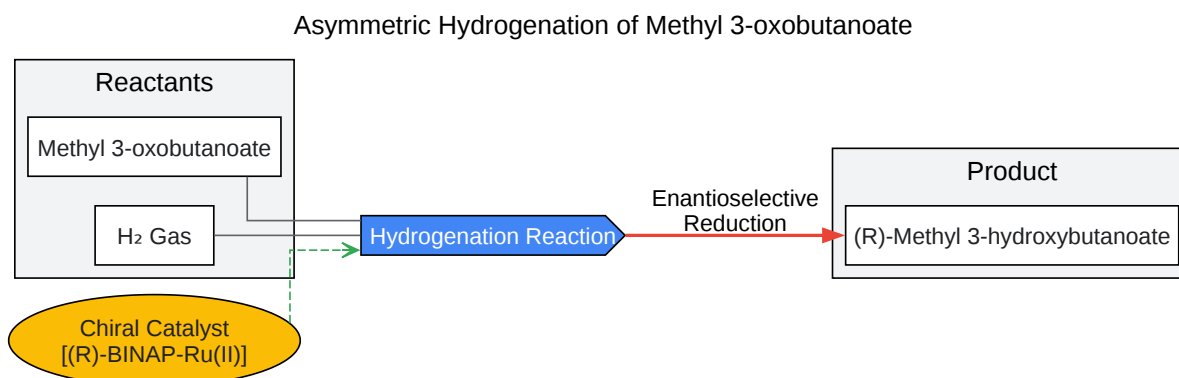
Applications in Drug Development and Research

(R)-Methyl 3-hydroxybutanoate is a versatile building block for the synthesis of enantiomerically pure products.[\[11\]](#)[\[12\]](#)

- **Chiral Intermediate:** Its primary application is as a chiral intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and flavorings.[\[1\]](#)[\[2\]](#)
[\[3\]](#) The defined stereocenter is incorporated into the final target molecule, ensuring the correct biological activity.[\[3\]](#)
- **Drug Development:** It is a key starting material for various bioactive molecules. For instance, it may be used as a pharmaceutical intermediate in the preparation of Dorzolamide.[\[6\]](#) Researchers are also exploring its potential in developing drugs for metabolic disorders like obesity and diabetes due to its relationship with ketone body metabolism.[\[14\]](#)
- **Asymmetric Synthesis:** Beyond being a building block, it can be used as a chiral auxiliary, guiding the stereochemical outcome of reactions.[\[1\]](#)[\[2\]](#)
- **Metabolic Research:** The compound's structural similarity to endogenous ketone bodies makes it a valuable tool for researchers investigating metabolic pathways and cellular bioenergetics.[\[3\]](#)
- **Other Industries:** It is also being investigated for its moisturizing properties in the cosmetics industry and as a feed additive in veterinary applications to improve growth and feed efficiency in livestock.[\[14\]](#)

Visualization of Synthetic Pathway

The following diagram illustrates the asymmetric hydrogenation of methyl 3-oxobutanoate to produce **(R)-Methyl 3-hydroxybutanoate**, a key enantioselective transformation.



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